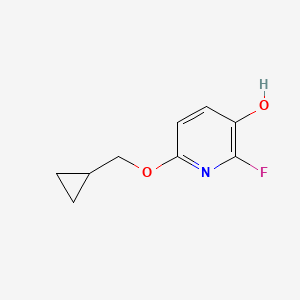

6-(Cyclopropylmethoxy)-2-fluoropyridin-3-OL

Description

6-(Cyclopropylmethoxy)-2-fluoropyridin-3-OL is a fluorinated pyridine derivative characterized by a cyclopropylmethoxy substituent at position 6 and a hydroxyl group at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern, which balances lipophilicity (via the cyclopropylmethoxy group) and polarity (via the hydroxyl group) .

Properties

IUPAC Name |

6-(cyclopropylmethoxy)-2-fluoropyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-9-7(12)3-4-8(11-9)13-5-6-1-2-6/h3-4,6,12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPMTQWAIVWWGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC(=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethoxy)-2-fluoropyridin-3-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate aldehydes or ketones with ammonia or amines.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be attached through nucleophilic substitution reactions, using cyclopropylmethanol and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)-2-fluoropyridin-3-OL can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: PCC, DMP, Jones reagent

Reduction: LiAlH4, NaBH4, hydrogenation catalysts

Substitution: Sodium methoxide, potassium tert-butoxide, Grignard reagents

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Various substituted pyridines

Scientific Research Applications

6-(Cyclopropylmethoxy)-2-fluoropyridin-3-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethoxy)-2-fluoropyridin-3-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Other Halogens

The presence of fluorine distinguishes this compound from halogenated analogs. For example:

- 6-Iodo-2-phenylpyridin-3-ol (EP 2 970 173 B1): The iodine atom at position 6 introduces significant steric bulk and polarizability, contrasting with the smaller, electronegative fluorine in the target compound. Iodine also increases molecular weight (LCMS: 341.8 [M+H]) compared to fluorine’s minimal mass contribution .

- 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol : This analog shares a fluorine atom but lacks the cyclopropylmethoxy group. The absence of this lipophilic substituent reduces its membrane permeability compared to 6-(Cyclopropylmethoxy)-2-fluoropyridin-3-OL .

Table 1: Substituent Comparison

| Compound | Position 2 | Position 6 | Key Properties |

|---|---|---|---|

| This compound | F | Cyclopropylmethoxy | High electronegativity, moderate lipophilicity |

| 6-Iodo-2-phenylpyridin-3-ol | Phenyl | Iodo | Steric bulk, high polarizability |

| 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol | F | H | Lower lipophilicity, enhanced polarity |

Physicochemical and Spectral Properties

- NMR Data : The target compound’s $^1$H NMR would show distinct signals for the cyclopropylmethoxy group (δ ~3.8–4.2 ppm for OCH₂, δ ~0.5–1.5 ppm for cyclopropyl protons) and the hydroxyl group (δ ~5–6 ppm). Comparable data for compound 21 () and compound 24 () confirm these trends .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) for this compound is expected near m/z 228.1 (calculated). By contrast, compound 21 (C₃₂H₃₃O₆) has [M+H]⁺ at m/z 581.01 .

Table 3: Spectral Data Comparison

Reactivity and Functionalization

- Hydroxyl Group Reactivity : The hydroxyl group at position 3 is susceptible to derivatization (e.g., methylation, acetylation), as seen in compound S5 → S6 () via NaBH₄ reduction .

- Fluorine Stability: The C-F bond is resistant to hydrolysis under acidic conditions, contrasting with iodine in compound 19 (), which undergoes hydrogenolysis (Pd/C, H₂) .

Biological Activity

6-(Cyclopropylmethoxy)-2-fluoropyridin-3-OL is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the pyridine class and features a unique cyclopropylmethoxy group, which may influence its pharmacological properties. Research into its biological activity is ongoing, with studies focusing on various aspects such as antimicrobial, anti-inflammatory, and potential therapeutic applications.

Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈FNO₂

- Molecular Weight : Approximately 181.16 g/mol

This compound includes a fluorine atom at the 2-position of the pyridine ring, which is known to impact the reactivity and biological activity of similar compounds.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the cyclopropylmethoxy group and fluorination. Common synthetic routes may include:

- Formation of the Pyridine Ring : Starting from a suitable precursor, such as 2-fluoropyridine.

- Substitution Reactions : Utilizing nucleophilic substitution to introduce the cyclopropylmethoxy group.

- Purification : Techniques such as chromatography are employed to isolate the final product.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. For example, in vitro assays demonstrated inhibition of growth in both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Mechanistic studies suggest that it may inhibit specific inflammatory pathways by modulating enzyme activity involved in cytokine production.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Study on Inflammatory Response :

- Objective : To evaluate the anti-inflammatory effects in a rat model.

- Methodology : Administration of varying doses of the compound post-induction of inflammation.

- Results : Significant reduction in markers of inflammation (e.g., TNF-alpha levels) was observed compared to control groups.

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial properties against clinical isolates.

- Methodology : Disk diffusion method was utilized to evaluate antibacterial activity.

- Results : The compound showed a clear zone of inhibition against tested pathogens, indicating strong antimicrobial potential.

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.

- Cellular Interaction : It is hypothesized that it interacts with specific receptors or proteins within microbial cells, leading to their dysfunction or death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is essential:

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| This compound | Cyclopropylmethoxy group | Antimicrobial, Anti-inflammatory | Unique fluorination enhances reactivity |

| 5-Chloro-2-(2-methylpropoxy)pyridin-3-OL | Chlorine substitution | Antimicrobial | Less effective than cyclopropyl derivative |

| 6-(Butoxy)-5-chloropyridin-3-OL | Butoxy group | Moderate antimicrobial | Different functional group impacts efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.